molecular formula C19H18N2O2 B11323675 2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11323675
M. Wt: 306.4 g/mol
InChI Key: FJBCTVOBTHFMEC-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups and an acetamide group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,6-dimethylphenoxyacetic acid is then reacted with quinoline-8-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and quinoline groups can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of both the phenoxy and quinoline groups, which provide a combination of properties that can be exploited for various applications. The methyl groups on the phenoxy ring also contribute to its distinct chemical behavior and reactivity.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H18N2O2/c1-13-6-3-7-14(2)19(13)23-12-17(22)21-16-10-4-8-15-9-5-11-20-18(15)16/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

FJBCTVOBTHFMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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